molecular formula C15H14N2O2 B8641940 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE CAS No. 611205-34-6

5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE

Cat. No.: B8641940
CAS No.: 611205-34-6
M. Wt: 254.28 g/mol
InChI Key: HWVGSSNVHSEYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 3,4-dimethoxyphenyl group attached to the pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrrole precursor. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the Suzuki-Miyaura coupling reaction, which uses organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce the corresponding amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE is unique due to its fused pyridine-pyrrole structure and the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties that influence its biological activity and reactivity.

Properties

CAS No.

611205-34-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-13-4-3-10(8-14(13)19-2)12-7-11-5-6-16-15(11)17-9-12/h3-9H,1-2H3,(H,16,17)

InChI Key

HWVGSSNVHSEYLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C3C(=C2)C=CN3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a microwave safe tube, 5-bromo-7-azaindole (81, 392 mg, 1.99 mmol), prepared from 7-azaindole following the published procedure (Marie-Claude, Viaud, Heterocycles, 1999, 50, 1065-1080), 3,4-dimethoxyphenyl boronic acid (905 mg, 4.97 mmol), and tetrakis(triphenylphosphine)palladium(0) (11 mg, 0.099 mol) were mixed in 1.0 M of potassium carbonate (6.0 mL) and tetrahydrofuran (9.5 mL, 0.12 mol). The resulting mixture was heated at 120° C. in a CEM Discover microwave unit for 10 minutes. Ethyl acetate and water were added, and the two layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous sodium sulfate. Concentration under reduced pressure afforded the crude material, which was purified by column chromatography (40-70% ethyl acetate:hexanes) to yield the desired product as a light yellow solid (82, 207 mg, 41%). MS(ESI) [M+H+]+=255.2.
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